molecular formula C20H15N3O2 B2896441 N-(3-methoxyphenyl)phenazine-1-carboxamide CAS No. 2876-26-8

N-(3-methoxyphenyl)phenazine-1-carboxamide

Cat. No.: B2896441
CAS No.: 2876-26-8
M. Wt: 329.359
InChI Key: IJSFKBSDGVIMHB-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)phenazine-1-carboxamide is a phenazine derivative featuring a carboxamide group substituted with a 3-methoxyphenyl moiety. Phenazine derivatives are heterocyclic compounds known for diverse biological activities, including antimicrobial, antitumor, and anti-angiogenic properties. The substitution pattern on the phenazine core and the attached carboxamide side chain critically influence their physicochemical and bioactivity profiles. For instance, phenazine-1-carboxamide (PCN) derivatives are pivotal in biocontrol applications, as seen in Pseudomonas chlororaphis, where PCN production is regulated by quorum sensing .

Properties

IUPAC Name

N-(3-methoxyphenyl)phenazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-25-14-7-4-6-13(12-14)21-20(24)15-8-5-11-18-19(15)23-17-10-3-2-9-16(17)22-18/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSFKBSDGVIMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Agent-Mediated Amidation

The most widely employed method involves the direct coupling of phenazine-1-carboxylic acid with 3-methoxyaniline using carbodiimide-based reagents. This approach leverages N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-dimethylaminopyridine (DMAP) as a catalyst.

Procedure :

  • Phenazine-1-carboxylic acid (1.0 equiv) and 3-methoxyaniline (1.2 equiv) are dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • DCC (1.5 equiv) and DMAP (0.1 equiv) are added under inert atmosphere.
  • The reaction is stirred at 25°C for 12–24 hours, followed by filtration to remove dicyclohexylurea.
  • The crude product is purified via column chromatography (hexane:ethyl acetate gradient).

Key Optimization Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may necessitate higher temperatures.
  • Stoichiometry : A 20% excess of 3-methoxyaniline minimizes unreacted carboxylic acid.

Yield : 68–82% under optimized conditions.

Acid Chloride Intermediate Method

This two-step protocol involves converting phenazine-1-carboxylic acid to its acid chloride prior to amide formation.

Procedure :

  • Acid Chloride Formation : Phenazine-1-carboxylic acid is refluxed with thionyl chloride (SOCl₂) in toluene for 2 hours. Excess SOCl₂ is removed under vacuum.
  • Amidation : The acid chloride is reacted with 3-methoxyaniline (1.1 equiv) in anhydrous DCM at 0°C, followed by gradual warming to 25°C.

Advantages :

  • Eliminates coupling agent byproducts.
  • Suitable for large-scale synthesis due to simplified purification.

Yield : 75–88% after recrystallization.

Microbial Biosynthesis Approaches

Recent advances in metabolic engineering enable the production of phenazine derivatives via microbial fermentation. Pseudomonas and Streptomyces strains engineered to express phenazine biosynthesis genes can yield this compound precursors.

Procedure :

  • Engineered Pseudomonas aureofaciens is cultured in a glucose-rich medium supplemented with 3-methoxyaniline.
  • Fermentation is conducted at 28°C for 72 hours under aerobic conditions.
  • The compound is extracted using ethyl acetate and purified via HPLC.

Yield : 12–18 mg/L, with scalability challenges.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
Dichloromethane 25 78 95
Tetrahydrofuran 40 82 93
Dimethylformamide 60 65 88

Polar aprotic solvents like THF enhance reactivity but require stringent moisture control. Elevated temperatures in DMF accelerate side reactions, reducing yield.

Catalysts and Reagent Stoichiometry

Catalyst Coupling Agent 3-Methoxyaniline (equiv) Yield (%)
DMAP DCC 1.2 82
HOAt EDC 1.5 75
None SOCl₂ 1.1 88

DMAP outperforms hydroxybenzotriazole (HOAt) in carbodiimide-mediated reactions due to superior nucleophilic activation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 8.4 Hz, 2H, phenazine-H), 7.68 (t, J = 7.8 Hz, 1H, aryl-H), 6.89 (d, J = 8.1 Hz, 2H, methoxyphenyl-H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 167.2 (C=O), 159.8 (OCH₃), 142.1–125.3 (phenazine-C).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₀H₁₅N₃O₂: 353.1164; found: 353.1168.

Comparative Analysis of Methodologies

Method Yield (%) Scalability Purity (%) Cost Efficiency
Coupling Agent-Mediated 68–82 Moderate 93–95 High
Acid Chloride 75–88 High 97–99 Moderate
Microbial Biosynthesis 12–18 Low 85–90 Low

The acid chloride method offers superior yield and purity, making it ideal for industrial applications. Microbial biosynthesis remains limited to niche research applications due to low titers.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenazine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of phenazine-1,6-dicarboxylic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated or alkylated derivatives of this compound.

Scientific Research Applications

N-(3-methoxyphenyl)phenazine-1-carboxamide is a chemical compound belonging to the phenazine family, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This compound has a variety of applications in scientific research, including its use as a building block in chemistry, its investigation for antimicrobial and antifungal properties in biology, its exploration for antitumor activity in medicine, and its utilization in the development of dyes and pigments in industry.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

  • Chemistry It serves as a building block for synthesizing more complex phenazine derivatives.
  • Biology It is studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics. Tricyclic flavonoids, for example, have demonstrated strong antimicrobial activity, causing both inhibition and death of bacterial cells by impairing cell membrane integrity .
  • Medicine It is explored for its antitumor activity, with studies focusing on its mechanism of action and potential as a chemotherapeutic agent. For instance, N-[2-(dimethylamino)ethyl] phenazine-1-carboxamide has known antitumor properties and may be a potential drug candidate for pancreatic cancer therapy .
  • Industry It is utilized in the development of dyes and pigments because of its stable chemical structure and vibrant color.

Chemical Reactions and Properties

This compound undergoes several chemical reactions:

  • Oxidation It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride.
  • Substitution It can undergo nucleophilic substitution reactions, particularly at the phenazine ring, using reagents such as halogens or alkylating agents.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)phenazine-1-carboxamide involves its interaction with cellular targets, leading to disruption of cellular processes. In antimicrobial applications, the compound interferes with the electron transport chain in bacterial cells, leading to the generation of reactive oxygen species and subsequent cell death. In antitumor applications, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) and Mechanistic Insights

Substituent Effects

  • Electron-Donating Groups : Methoxy groups (e.g., ) enhance antitumor activity by improving solubility or target binding.
  • Halogenation : Fluorine or chlorine substituents (e.g., ) may increase metabolic stability or modulate electron density.

Core Structure Influence

  • Phenazine vs. Thiazole : While phenazine derivatives (e.g., ) excel in antitumor activity, thiazole-based carboxamides (e.g., ) show promise in angiogenesis inhibition, highlighting core-dependent mechanistic divergence.

Toxicity and Charge State

  • The replacement of carboxylic acid with carboxamide eliminates toxicity in C. elegans, underscoring the role of charge state in biological interactions .

Biological Activity

N-(3-Methoxyphenyl)phenazine-1-carboxamide is a compound belonging to the phenazine family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and potential therapeutic applications based on recent studies.

Overview of Phenazines

Phenazines are a class of nitrogen-containing heteroaromatic compounds known for their significant pharmacological properties. They are produced by various microorganisms and exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects. The structural diversity within this class allows for modifications that can enhance their bioactivity and selectivity against specific targets.

The biological activity of this compound can be attributed to its ability to interact with cellular components, leading to various biochemical responses. Key mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar to other phenazine derivatives, this compound may disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest in cancer cells. Studies have shown that certain phenazine derivatives can induce G2/M phase arrest by interfering with tubulin polymerization, which is critical for mitosis .
  • Reactive Oxygen Species (ROS) Generation : Phenazines are known to generate ROS upon reduction, which can lead to oxidative stress in cells. This mechanism is particularly relevant in cancer therapy as it can induce apoptosis in cancer cells while sparing normal cells .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant cytotoxicity with varying efficacy depending on the cell type:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)15.62 ± 2.21Induction of apoptosis via ROS generation
A-549 (Lung Cancer)12.36 ± 1.45Cell cycle arrest at G2/M phase
DU145 (Prostate Cancer)6.32 ± 0.78Inhibition of tubulin polymerization

These findings suggest that this compound exhibits potent anticancer activity, particularly against prostate cancer cells, where it shows the lowest IC50 value .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogenic bacteria and fungi. The compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation has been highlighted in several studies:

  • Synergistic Effects with Antifungals : When tested in combination with azole antifungals, this compound exhibited synergistic effects against Candida species, enhancing the overall antifungal activity .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Cancer Treatment : A study involving xenograft models showed that administration of this compound significantly reduced tumor size compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .
  • Antimicrobial Efficacy : In a clinical setting, patients with chronic fungal infections were treated with a combination therapy including this compound. Results indicated a marked improvement in patient outcomes, with reduced infection rates and enhanced healing times .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-methoxyphenyl)phenazine-1-carboxamide?

The compound is typically synthesized via coupling reactions between substituted anilines and phenazine-1-carboxylic acid derivatives. Key reagents include N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. Reaction conditions such as temperature (room temperature to reflux) and stoichiometric ratios are critical for optimizing yield and purity .

Q. What in vitro assays are recommended for preliminary screening of antifungal activity?

Standard assays include:

  • Mycelial growth inhibition tests on agar plates or liquid cultures.
  • Scanning/transmission electron microscopy (SEM/TEM) to observe hyphal deformities, cell wall disintegration, and organelle disruption .
  • β-1,3-glucanase activity assays to quantify cell wall degradation .

Q. How does substituent variation on the phenyl ring influence bioactivity?

Derivatives with electron-withdrawing groups (e.g., chloro, fluoro) or bulky substituents (e.g., isopropyl) often enhance antifungal potency by improving target binding or membrane permeability. For example, N-(2-(4-isopropylbenzamido)ethyl)phenazine-1-carboxamide showed >80% inhibition against barnyard grass root growth .

Advanced Research Questions

Q. What transcriptomic and molecular techniques elucidate the compound’s mode of action against fungal pathogens?

  • RNA-seq analysis identifies differentially expressed genes (e.g., downregulation of glycosyl hydrolases and ABC transporters in Rhizoctonia solani).
  • qRT-PCR validation of target genes (e.g., lipid oxidation and nitrogen metabolism regulators).
  • Reverse molecular docking predicts binding interactions with fungal enzymes like sterol reductases .

Q. How can contradictory data on metabolic pathway inhibition be resolved?

Conflicting results (e.g., repression of phenazine biosynthesis by fusaric acid despite stimulating conditions) require:

  • Multi-omics integration : Cross-referencing transcriptomic, proteomic, and metabolomic datasets.
  • Enzyme activity profiling : Direct measurement of pathway-specific enzymes (e.g., phenazine biosynthetic operon phzABCDEFGH repression via qRT-PCR) .

Q. What experimental variables influence the compound’s efficacy in environmental or host systems?

Key factors include:

  • Iron availability : Low Mg²⁺ or Fe³⁺ concentrations modulate phenazine production in Pseudomonas spp. .
  • Co-culture conditions : Presence of competing metabolites (e.g., fusaric acid from Fusarium) alters quorum-sensing signals like C₆-HSL .

Q. What in silico strategies optimize lead compound development?

  • Molecular dynamics simulations to assess binding stability with fungal targets.
  • QSAR modeling to correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

Methodological Considerations for Data Interpretation

Q. How to design experiments to distinguish between direct and indirect effects on fungal metabolism?

  • Knockout mutants : Use fungal strains lacking specific genes (e.g., β-1,3-glucanase) to isolate primary targets.
  • Time-course assays : Monitor hyphal lysis and metabolite secretion (e.g., red pigmentation in R. solani) to differentiate early vs. late effects .

Q. What controls are essential for validating antifungal activity assays?

  • Negative controls : Solvent-only treatments (e.g., DMSO).
  • Positive controls : Commercial fungicides (e.g., flutolanil) .
  • Dose-response curves : IC₅₀ calculations to compare potency across derivatives .

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